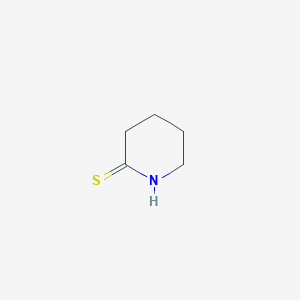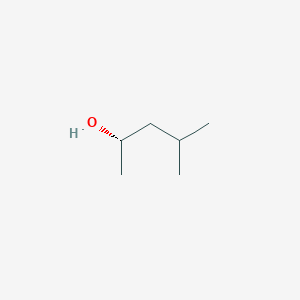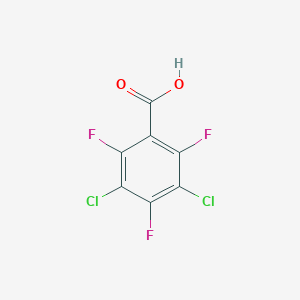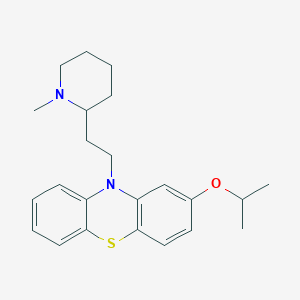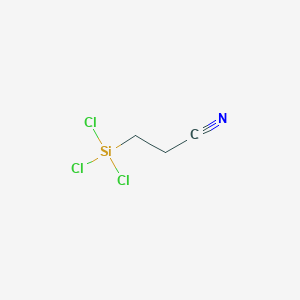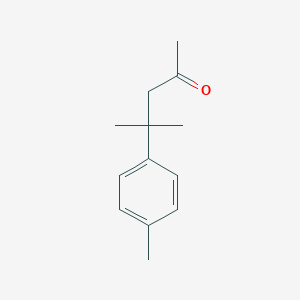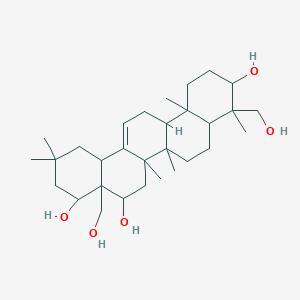
Camelliagenin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camelliagenin C is a natural compound found in Camellia sinensis, commonly known as green tea. It belongs to the class of flavonoids and has gained significant attention due to its potential therapeutic applications. Camelliagenin C has been extensively studied for its various biological activities and has shown promising results in treating various diseases.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties :
- Camelliagenin C, along with Camelliagenin A and B, has been structurally analyzed, revealing details about its hydroxyl group configurations and other chemical properties. This foundational knowledge is crucial for understanding its potential applications (Itokawa, Sawada, & Murakami, 1969).
Agricultural and Industrial Applications :
- The by-products of Camellia oleifera, which contain Camelliagenin C, are used in various industries, including medicine, health foods, and daily chemical products. These applications demonstrate the versatile nature of Camelliagenin C and its derivatives (Quan et al., 2022).
Spectroscopic Analysis :
- Comprehensive spectroscopic analysis of Camelliagenin C, such as NMR spectral studies, provides essential data for researchers needing information on its molecular structure (Rumampuk et al., 2012).
Antibacterial Effects :
- Camelliagenin from Camellia oleifera seeds has shown significant inhibition against bacterial pathogens, suggesting its potential as an antibiotic substitute. This application is particularly relevant in the context of increasing antibiotic resistance (Ye et al., 2015).
Molecular Biology and Genomics :
- Research in molecular biology, including transcriptome and proteome profiling, has been conducted on Camellia species, providing insights into the roles of compounds like Camelliagenin C in the plant's biology (Tan et al., 2013).
Pharmacological and Therapeutic Potential :
- The pharmacological properties of Camelliagenin C and related compounds have been explored, such as their potential in treating inflammation and gastric ulcers. This indicates the possible medical applications of Camelliagenin C (Akanda & Park, 2017).
Propiedades
Número CAS |
14440-27-8 |
|---|---|
Nombre del producto |
Camelliagenin C |
Fórmula molecular |
C30H50O5 |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3 |
Clave InChI |
SPCSEMLFKVZFJN-CUCCWGAISA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
melting_point |
280-283°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



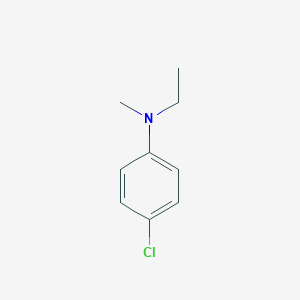
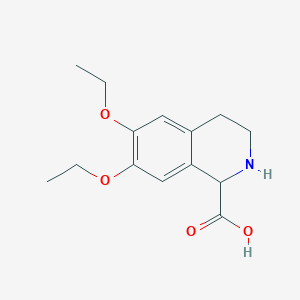
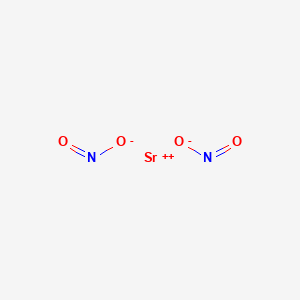
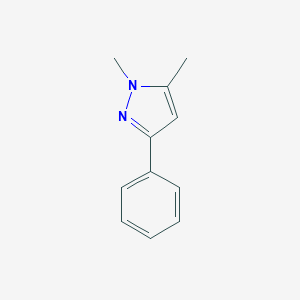
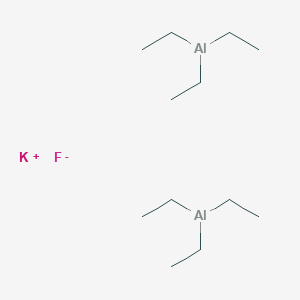
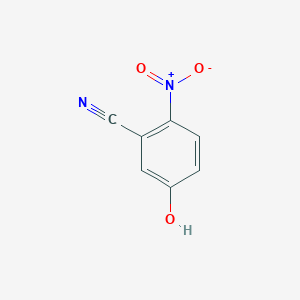
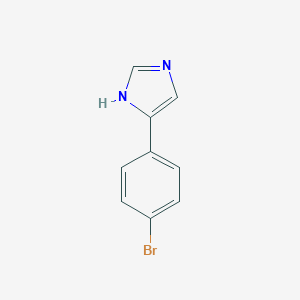
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
